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molecular formula C6H13ClO2Si B1366708 2-(Trimethylsilyl)ethyl chloroformate CAS No. 20160-60-5

2-(Trimethylsilyl)ethyl chloroformate

Cat. No. B1366708
M. Wt: 180.7 g/mol
InChI Key: BTEQQLFQAPLTLI-UHFFFAOYSA-N
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Patent
US06627660B1

Procedure details

To a solution of 2-trimethylsilylethanol (5.0 g, 42.3 mmol) in dichloromethane (35 mL) at 0° C. was added triethylamine (4.7 g, 46.5 mmol). To this stirred solution was added dropwise a solution of triphosgene (4.40 g, 14.8 mmol) in dichloromethane (15 mL); a white precipitant was formed immediately. The mixture was stirred at low temperature for 15 minutes, the ice bath removed, and the mixture was stirred for an additional 1 hour at room temperature. After 1 hour, the white precipitant was filtered and washed with dichloromethane (˜60 mL). The combined filtrate and washings were concentrated. The resultant oily carbonochloridate was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:7])([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[Cl:15][C:16](Cl)([O:18]C(=O)OC(Cl)(Cl)Cl)Cl>ClCCl>[C:16]([Cl:15])(=[O:18])[O:5][CH2:4][CH2:3][Si:2]([CH3:7])([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[Si](CCO)(C)C
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at low temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitant was formed immediately
CUSTOM
Type
CUSTOM
Details
the ice bath removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 1 hour at room temperature
Duration
1 h
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the white precipitant was filtered
WASH
Type
WASH
Details
washed with dichloromethane (˜60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated
CUSTOM
Type
CUSTOM
Details
The resultant oily carbonochloridate was used without further purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C(OCC[Si](C)(C)C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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